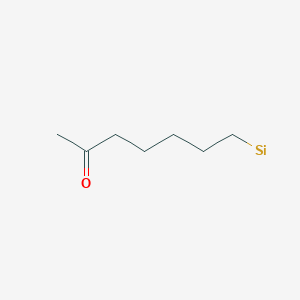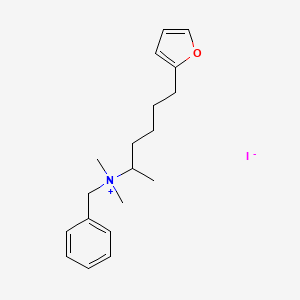
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide is a quaternary ammonium compound known for its unique structure and properties. This compound features a benzyl group, a dimethylammonium group, and a furan ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of benzyldimethylamine with 5-(2-furyl)-1-methylpentyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The double bonds in the furan ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation of the furan ring can yield furanones.
Applications De Recherche Scientifique
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of certain disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the compound can facilitate the transport of other molecules across cell membranes, making it useful in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium Iodide: Known for its use in phase transfer catalysis.
Uniqueness
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other quaternary ammonium compounds and expands its range of applications in scientific research and industry.
Propriétés
Numéro CAS |
63446-18-4 |
|---|---|
Formule moléculaire |
C19H28INO |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
benzyl-[6-(furan-2-yl)hexan-2-yl]-dimethylazanium;iodide |
InChI |
InChI=1S/C19H28NO.HI/c1-17(10-7-8-13-19-14-9-15-21-19)20(2,3)16-18-11-5-4-6-12-18;/h4-6,9,11-12,14-15,17H,7-8,10,13,16H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GHTWNAUUVJGTGS-UHFFFAOYSA-M |
SMILES canonique |
CC(CCCCC1=CC=CO1)[N+](C)(C)CC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


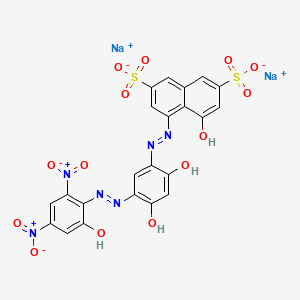
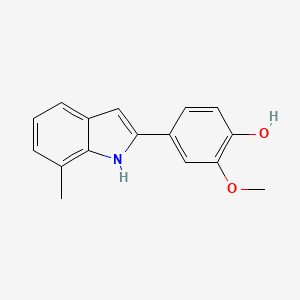

![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)



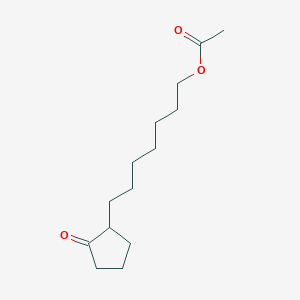
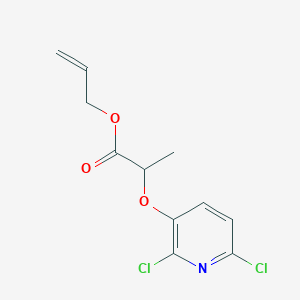
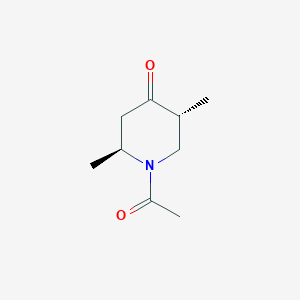
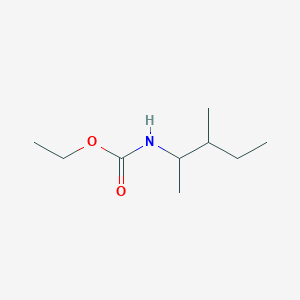
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
